4-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline
Description
4-[(E)-2-[(2,4-Dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline is a quinazoline derivative featuring a hydrazone moiety at the 4-position of the quinazoline core. The hydrazone is formed via an (E)-configured Schiff base linkage between the hydrazine group and a 2,4-dichlorophenyl substituent. This compound belongs to a class of hydrazone-functionalized heterocycles, which are widely studied for their biological activities, including antitumor, antiviral, and antimicrobial properties .
Properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4/c16-11-6-5-10(13(17)7-11)8-20-21-15-12-3-1-2-4-14(12)18-9-19-15/h1-9H,(H,18,19,21)/b20-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHPTIUCLZYUKA-DNTJNYDQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NN=CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC=N2)N/N=C/C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-hydrazinylquinazoline. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline typically involves the condensation of 2,4-dichlorobenzaldehyde with hydrazine derivatives and quinazoline precursors. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Anticancer Activity
Several studies have demonstrated the anticancer potential of quinazoline derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinazoline have been shown to inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in cancer progression. In vitro studies have reported IC50 values as low as 0.096 µM for certain derivatives against breast cancer cell lines .
Anti-inflammatory Properties
Quinazoline compounds have also been investigated for their anti-inflammatory effects. For example, derivatives similar to this compound have shown promise in reducing inflammation in animal models. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have been explored extensively. Studies indicate that these compounds can exhibit activity against a range of bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at various positions on the quinazoline ring or the hydrazine moiety can significantly influence its potency and selectivity towards specific biological targets .
Case Study 1: Anticancer Efficacy
A study investigated a series of quinazoline derivatives, including those structurally related to this compound. The results showed that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against MCF7 (breast cancer) cells compared to those with electron-donating groups. The study concluded that strategic modifications could lead to more effective anticancer agents .
Case Study 2: Anti-inflammatory Mechanism
In a separate investigation, a derivative of this compound was tested in a model of rheumatoid arthritis. The compound demonstrated significant reduction in edema and inflammatory markers compared to controls. This study highlighted the potential for developing new treatments for chronic inflammatory diseases using modified quinazoline derivatives .
Mechanism of Action
The mechanism of action of 4-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt critical biochemical pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Chlorophenyl-Substituted Hydrazones
- 4-[(E)-2-[(3-Chlorophenyl)methylidene]hydrazin-1-yl]quinazoline (CAS: 339025-71-7): This analogue replaces the 2,4-dichlorophenyl group with a 3-chlorophenyl moiety. No direct biological data are available, but structural similarities suggest possible antitumor activity akin to related quinazolines .
- (E)-2-[2-(4-Chlorobenzylidene)hydrazin-1-yl]-4-{[3-(dimethylazaniumyl)propyl]amino}quinazolin-1-ium bis(perchlorate): This compound introduces a 4-chlorophenyl hydrazone and a cationic side chain. The charged side chain enhances solubility and may facilitate DNA interaction, as seen in antitumor agents like gefitinib derivatives. The 4-chloro substituent provides moderate electron withdrawal, but the absence of a second chlorine likely reduces steric and electronic effects compared to the 2,4-dichloro analogue .
Heterocyclic Core Variations
2-[2-[(2-Methoxy-5-Phenylphenyl)methylidene]hydrazin-1-yl]-4-(4-Methoxyphenyl)-1,3-Thiazole Bromide (EMAC2056) :
Replacing quinazoline with a thiazole ring shifts the electronic profile and steric bulk. The 4-methoxyphenyl group on the thiazole enhances π-π stacking interactions, while the methoxy substitution on the hydrazone aryl group modulates electron density. EMAC2056 exhibits dual inhibition of HIV-1 RT polymerase and ribonuclease, highlighting the importance of the thiazole scaffold in antiviral activity .5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic Acid :
This compound replaces quinazoline with a benzoic acid core. The carboxylic acid group introduces hydrogen-bonding capability, which may improve binding to charged residues in enzymes. However, the bromine substituent’s larger atomic radius compared to chlorine could sterically hinder interactions .
Key Research Findings and Implications
- Antitumor Potential: Quinazoline derivatives with hydrazone moieties, such as the target compound, show promise in inhibiting tyrosine kinases and DNA repair enzymes. The dichloro substitution may enhance binding to ATP pockets in kinases .
- Antiviral Activity : Thiazole-based analogues like EMAC2056 demonstrate that electron-withdrawing groups (e.g., nitro, methoxy) on the hydrazone aryl ring improve HIV-1 RT inhibition. This suggests that the target compound’s dichloro group could similarly enhance antiviral activity .
Biological Activity
The compound 4-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline is a derivative of quinazoline, a well-known heterocyclic compound with significant biological activities. Quinazoline derivatives have been studied for their potential in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a quinazoline core substituted with a hydrazine moiety and a dichlorobenzylidene group, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinazoline derivatives. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : IC50 values indicate potent activity.
- A549 (lung cancer) : Similar potent effects observed.
A study showed that derivatives of quinazoline exhibited selective inhibition against epidermal growth factor receptor (EGFR), which is crucial in cancer progression. The compound's structure allows it to interact effectively with the active site of EGFR, leading to reduced cell proliferation in cancerous tissues .
Antimicrobial Activity
Quinazoline derivatives have also been evaluated for their antimicrobial properties. The compound has shown effectiveness against several bacterial strains, including:
| Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm |
| Bacillus subtilis | 14 mm |
These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of quinazoline compounds has been documented in several studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
In vitro studies conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell growth. The study utilized MCF-7 and A549 cell lines, revealing IC50 values of approximately 0.096 μM against EGFR inhibition . This suggests that the compound could be developed into a therapeutic agent targeting specific cancer types.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were performed using agar diffusion methods. The results indicated that the compound exhibited substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The highest activity was noted against Staphylococcus aureus, indicating its potential as an antibacterial agent .
Q & A
Q. Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 80–100°C | 70–85 | 85–90 |
| Solvent | Ethanol/DMF | 75–80 | 88–92 |
| Catalyst | Acetic acid (5%) | 82 | 90 |
Basic: How is this compound characterized structurally, and what spectroscopic methods resolve tautomeric ambiguity?
Answer:
- X-ray crystallography confirms the (E)-configuration of the hydrazone linkage and planar quinazoline ring .
- NMR : -NMR shows a singlet at δ 8.2 ppm (hydrazone CH=N), while -NMR resolves quinazoline C4 (δ 160 ppm) and hydrazone C=N (δ 150 ppm) .
- IR : Stretching bands at 1650 cm⁻¹ (C=N) and 3200 cm⁻¹ (N-H) validate the structure .
Advanced: What computational methods predict the compound’s binding affinity to kinase targets (e.g., EGFR)?
Answer:
- Molecular docking (AutoDock Vina) : Docking into EGFR (PDB: 1M17) reveals hydrogen bonding with Met793 and hydrophobic interactions with Leu717. ΔG ≈ -9.2 kcal/mol .
- MD simulations (GROMACS) : Stability over 100 ns simulations (RMSD < 2 Å) confirms sustained binding .
- QSAR models : Electron-withdrawing substituents (e.g., Cl) enhance potency by 30% (IC₅₀ reduction from 1.2 µM to 0.8 µM) .
Advanced: How do structural modifications (e.g., substituent variation) impact antitumor activity?
Answer:
Table 2: Structure-Activity Relationship (SAR)
Basic: What analytical methods quantify this compound in biological matrices?
Answer:
- HPLC-UV : C18 column, mobile phase (ACN:0.1% TFA, 70:30), retention time = 6.2 min, LOD = 0.1 µg/mL .
- LC-MS/MS : MRM transition m/z 358 → 215 (CE = 25 eV), validated in plasma with 95% recovery .
Advanced: How do researchers resolve contradictions in reported IC₅₀ values across studies?
Answer:
Discrepancies arise from:
- Assay conditions : Varying ATP concentrations (1–10 µM) alter competitive binding kinetics .
- Cell lines : HeLa (IC₅₀ = 0.8 µM) vs. MCF-7 (IC₅₀ = 1.5 µM) due to differential EGFR expression .
- Normalization : Use of staurosporine as a universal positive control reduces variability by 20% .
Advanced: What in vivo models evaluate its pharmacokinetics and toxicity?
Answer:
- Murine xenografts : Daily oral dosing (50 mg/kg) reduces tumor volume by 60% (vs. control) over 21 days .
- PK studies : Tₘₐₓ = 2 h, Cₘₐₓ = 12 µg/mL, t₁/₂ = 6 h (SD rats) .
- Toxicology : No hepatotoxicity at 100 mg/kg (ALT/AST levels < 40 U/L) .
Basic: How is tautomerism between hydrazone and azo forms addressed in stability studies?
Answer:
- pH-dependent stability : Azo form dominates at pH > 7 (confirmed by UV-Vis λₘₐₓ shift from 320 nm to 350 nm) .
- Solid-state stability : X-ray diffraction shows pure hydrazone form; no tautomerization in crystalline state .
Advanced: What strategies improve aqueous solubility without compromising activity?
Answer:
- Prodrugs : Phosphate ester derivatives increase solubility from 0.1 mg/mL to 5 mg/mL .
- Nanoformulations : PLGA nanoparticles (size = 150 nm, PDI < 0.2) enhance bioavailability by 3-fold .
Advanced: How is the compound’s selectivity for cancer vs. normal cells validated?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
